molecular formula C9H17NO2 B1281897 tert-Butyl (2-methylallyl)carbamate CAS No. 91230-06-7

tert-Butyl (2-methylallyl)carbamate

Cat. No. B1281897
CAS RN: 91230-06-7
M. Wt: 171.24 g/mol
InChI Key: KNDCLOGKZOTPEJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-methylallyl)carbamate is an ester-type organic compound that can be used as an intermediate in organic synthesis . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of various reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid.


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2, and its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate has a molecular weight of 117.15, and it appears as white to slightly yellow needles . It has a melting point of 105-108 °C (lit.) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-Butyl (2-methylallyl)carbamate is utilized for the synthesis of N-Boc-protected anilines . These protected anilines are crucial intermediates in the development of pharmaceuticals, as they allow for the selective introduction of amine functionalities into complex molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group that can be removed under mild acidic conditions, making it highly valuable in multi-step organic syntheses.

Agriculture

While specific applications of tert-Butyl (2-methylallyl)carbamate in agriculture are not directly mentioned, related carbamates are often used in the synthesis of agrochemicals . These compounds can serve as precursors to pesticides and herbicides, playing a role in protecting crops from pests and diseases.

Material Science

In material science, tert-Butyl (2-methylallyl)carbamate’s role is linked to its use in palladium-catalyzed reactions . Such reactions are fundamental in creating complex molecules with high precision. The ability to introduce Boc-protected amines into materials could lead to the development of new polymers with specific functionalities, potentially impacting the creation of novel materials.

Environmental Science

The applications of tert-Butyl (2-methylallyl)carbamate in environmental science are not explicitly detailed in the available data. However, carbamates in general are studied for their environmental impact, particularly in the context of their use as pesticides and their potential biodegradability or persistence in ecosystems .

Biochemistry

In biochemistry, tert-Butyl (2-methylallyl)carbamate may be involved in the study of enzyme-catalyzed reactions where carbamates can act as inhibitors or substrates . Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic purposes.

Pharmacology

tert-Butyl (2-methylallyl)carbamate finds its application in pharmacology through its involvement in the synthesis of compounds with potential therapeutic applications. Its role in creating N-Boc-protected anilines is particularly significant, as these intermediates are often used in the development of a wide range of pharmacologically active molecules.

Chemical Engineering

In chemical engineering, tert-Butyl (2-methylallyl)carbamate could be used in process optimization for the synthesis of complex organic molecules . Its role in palladium-catalyzed cross-coupling reactions is crucial for scaling up production of pharmaceuticals and other chemicals.

Analytical Chemistry

Analytical chemistry may leverage tert-Butyl (2-methylallyl)carbamate in the development of analytical methods for the detection and quantification of carbamates and their derivatives . These methods are essential for quality control in pharmaceutical manufacturing and environmental monitoring.

Safety and Hazards

Tert-Butyl carbamate may cause severe skin burns and eye damage, and it may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These applications suggest potential future directions for the use of this compound in organic synthesis.

properties

IUPAC Name

tert-butyl N-(2-methylprop-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDCLOGKZOTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methylallyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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